N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

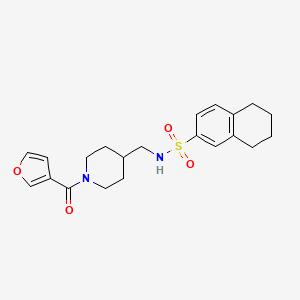

This compound features a 5,6,7,8-tetrahydronaphthalene (tetralin) core linked to a piperidin-4-ylmethyl group substituted at the 1-position with a furan-3-carbonyl moiety. The furan-3-carbonyl group introduces an aromatic heterocycle, which may influence metabolic stability and intermolecular interactions (e.g., π-π stacking) .

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c24-21(19-9-12-27-15-19)23-10-7-16(8-11-23)14-22-28(25,26)20-6-5-17-3-1-2-4-18(17)13-20/h5-6,9,12-13,15-16,22H,1-4,7-8,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYCRFWZNMPLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity through various studies and findings, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

- Piperidine ring : A six-membered nitrogen-containing ring that is often found in pharmacologically active compounds.

- Furan moiety : A five-membered aromatic ring that can enhance biological activity through various interactions.

- Tetrahydronaphthalene structure : This bicyclic structure contributes to the compound's hydrophobic properties and potential receptor interactions.

- Sulfonamide group : Known for its antibacterial properties, this functional group may play a critical role in the compound's overall activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the furan-3-carbonyl derivative followed by its reaction with piperidine. Subsequent reactions incorporate the tetrahydronaphthalene and sulfonamide functionalities under controlled conditions to yield the final product.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activities. For instance, derivatives containing piperidine and sulfonamide groups have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The specific mechanisms often involve:

- Inhibition of tyrosine kinases : These enzymes are critical for cancer cell signaling; inhibition can lead to reduced cell proliferation.

- Induction of apoptosis : Certain analogs have been shown to trigger programmed cell death in cancer cells.

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial properties. Compounds similar to this compound have demonstrated:

- Broad-spectrum antibacterial activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of action : Typically involves inhibition of folic acid synthesis in bacteria, which is essential for their growth and reproduction.

Anti-inflammatory Effects

Research has also highlighted anti-inflammatory properties associated with compounds featuring furan and piperidine structures. These effects may be attributed to:

- Inhibition of pro-inflammatory cytokines : Reducing levels of TNF-alpha and IL-6 can alleviate inflammation.

- Modulation of immune response : By affecting immune cell signaling pathways.

Case Studies

-

Antitumor Efficacy Study :

- A study evaluated the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells).

- Results showed a significant reduction in cell viability with IC50 values in the micromolar range.

-

Antimicrobial Activity Assessment :

- Testing against common pathogens such as E. coli and Staphylococcus aureus revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Inflammation Model :

- In vivo studies using murine models demonstrated that treatment with related compounds led to decreased paw edema in inflammatory conditions.

Summary of Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Compounds for Comparison:

Structural Insights :

- The tetralin core is conserved across analogs, providing a hydrophobic scaffold for membrane penetration or receptor binding.

- 2-Methoxyethyl (): Enhances hydrophilicity via ether oxygen, improving solubility but reducing lipophilicity .

Physicochemical and Metabolic Properties

Comparative Data Table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.